cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14585806
InChI: InChI=1S/C30H37N5O4S2/c1-20-28(38)35-16-9-13-24(35)27(37)33-23(12-3-2-8-17-40-41-25-14-6-7-15-31-25)26(36)34-30(29(39)32-20)18-21-10-4-5-11-22(21)19-30/h4-7,10-11,14-15,20,23-24H,2-3,8-9,12-13,16-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+/m0/s1
SMILES:
Molecular Formula: C30H37N5O4S2
Molecular Weight: 595.8 g/mol

cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)

CAS No.:

Cat. No.: VC14585806

Molecular Formula: C30H37N5O4S2

Molecular Weight: 595.8 g/mol

* For research use only. Not for human or veterinary use.

cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) -

Specification

Molecular Formula C30H37N5O4S2
Molecular Weight 595.8 g/mol
IUPAC Name (3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone
Standard InChI InChI=1S/C30H37N5O4S2/c1-20-28(38)35-16-9-13-24(35)27(37)33-23(12-3-2-8-17-40-41-25-14-6-7-15-31-25)26(36)34-30(29(39)32-20)18-21-10-4-5-11-22(21)19-30/h4-7,10-11,14-15,20,23-24H,2-3,8-9,12-13,16-19H2,1H3,(H,32,39)(H,33,37)(H,34,36)/t20-,23-,24+/m0/s1
Standard InChI Key RKZORBYVFSJNHI-NKKJXINNSA-N
Isomeric SMILES C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5
Canonical SMILES CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC3(CC4=CC=CC=C4C3)C(=O)N1)CCCCCSSC5=CC=CC=N5

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) is defined by its unique sequence of amino acids and modifications. The inclusion of non-proteinogenic residues such as Am7(S2Py)\text{Am7(S2Py)} (a modified amino acid with a pyridyl disulfide moiety) and A2in\text{A2in} (likely a synthetic or rare amino acid) introduces steric and electronic complexities that enhance its structural rigidity. The cyclic backbone, formed via a lactam or disulfide bond, confers resistance to enzymatic degradation, a hallmark of therapeutic peptides.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC30H37N5O4S2\text{C}_{30}\text{H}_{37}\text{N}_{5}\text{O}_{4}\text{S}_{2}
Molecular Weight595.8 g/mol
IUPAC Name(3'S,9'S,12'R)-3'-methyl-9'-[5-(pyridin-2-yldisulfanyl)pentyl]spiro[1,3-dihydroindene-2,6'-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane]-2',5',8',11'-tetrone
PubChem CID44437869
SynonymsCHEMBL394261, BDBM50222728

Structural Analysis

The peptide’s three-dimensional conformation is critical to its function. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous cyclic peptides reveal that the spirocyclic core and disulfide-linked pyridyl group stabilize a compact tertiary structure. This conformation likely facilitates interactions with hydrophobic protein pockets, such as those found in histone deacetylases (HDACs) . Computational modeling suggests that the S2Py\text{S2Py} group enhances binding affinity to zinc-dependent enzymes, a feature shared with HDAC inhibitors like citarinostat .

Synthesis and Characterization

Synthetic Methodology

The synthesis of cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) involves solid-phase peptide synthesis (SPPS) followed by cyclization via disulfide bond formation. The pyridyl disulfide moiety is introduced through post-translational modification, leveraging thiol-disulfide exchange reactions. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify purity (>95%>95\%) and molecular weight .

Analytical Data

  • Circular Dichroism (CD): Spectra indicate a predominant β-sheet conformation, stabilized by intramolecular hydrogen bonds.

  • Tandem MS/MS: Fragmentation patterns confirm the sequence and cyclization site .

  • Stability Assays: The compound retains structural integrity in serum for >24 hours, outperforming linear analogs.

Biological Activity and Mechanistic Insights

HDAC Inhibition and Cancer Relevance

Preclinical models of cyclic HDAC inhibitors demonstrate:

  • IC50_{50} Values: Low micromolar potency against HDAC6 (e.g., 0.8–2.3 μM for related compounds) .

  • Selectivity Profiles: 10–50-fold selectivity over HDAC1/2, reducing off-target effects .

  • In Vivo Efficacy: Tumor growth inhibition rates of 40–60% in xenograft models .

Comparative Analysis with Related Cyclic Peptides

Cyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-) shares functional motifs with two closely related compounds:

Table 2: Structural and Functional Comparisons

PropertyCyclo(-L-Am7(S2Py)-A2in-L-Ala-D-Pro-)Cyclo(-L-Am7(S2Py)-D-2MePhe-L-Ala-D-Pro-) Cyclo(-L-Am7(S2Py)-Aib-L-Ala-D-Tic-)
Molecular Weight595.8 g/mol597.8 g/mol569.8 g/mol
Key ResidueA2inD-2MePheAib
HDAC6 Inhibition (IC50_{50})Not reported1.2 μM0.9 μM
Serum Stability>24 hours18 hours>48 hours

The substitution of A2in\text{A2in} with bulkier residues (e.g., D-2MePhe\text{D-2MePhe}) enhances HDAC6 affinity but reduces solubility . Conversely, the Aib\text{Aib}-containing analog shows superior pharmacokinetics, underscoring the trade-offs in peptide design.

Research Gaps and Future Directions

Despite its promising features, critical questions remain:

  • Target Identification: Proteomic studies are needed to map binding partners beyond HDAC6.

  • In Vivo Toxicity: No data exist on maximum tolerated doses or organ-specific accumulation.

  • Formulation Challenges: The peptide’s hydrophobicity (logP=3.1\log P = 3.1) limits aqueous solubility, necessitating lipid-based delivery systems.

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